molecular formula C15H19NO3 B050288 3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one CAS No. 116950-01-7

3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one

Cat. No. B050288
M. Wt: 261.32 g/mol
InChI Key: HMPLCFQDHIGQMF-UHFFFAOYSA-N
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Description

“3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one” is a complex organic compound. It belongs to the class of oxazoles, which are heterocyclic compounds containing an oxazole ring . Oxazoles are known for their wide spectrum of biological activities .


Synthesis Analysis

The synthesis of oxazole derivatives often involves reactions with amino acids . For example, the reaction of amino acid esters with 7-phenyl [1,3]oxazolo [5,4- b ]pyridin-2 (1 H )-one led to the derivatives of 3- (2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)imidazolidine-2,4-diones and ethyl 2- [3- (2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)ureido]acetates .


Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by a 5-membered ring containing one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The reactivity of oxazole derivatives in reactions with amino acids has been investigated . For instance, heating compound 2 with glycine in DMF, AcOH, or 0.5 M aqueous Et 3 N led to imidazolidine-2,4-dione 4a and 3-aminopyridin-2(1H)-one 5 in 89, 73, and 88% total yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary. For instance, oxazoles are usually stable liquids at room temperature with a boiling point of 69 °C . The yield of synthesized compounds can also vary, as seen in the synthesis of imidazolidine-2,4-dione 4a and 3-aminopyridin-2(1H)-one 5 .

Scientific Research Applications

  • Antimicrobial Activity :

    • Suresh et al. (2016) synthesized a series of compounds related to the given chemical structure. These compounds demonstrated significant antimicrobial activity against various microorganisms, indicating potential applications in combating bacterial and fungal infections (Suresh, Lavanya, & Rao, 2016).
  • Optical Properties and Potential in Organic Semiconductors :

    • Briseño-Ortega et al. (2018) studied compounds similar to the specified chemical, focusing on their spectroscopic characterization and photophysical properties. These compounds have potential applications as organic semiconductors due to their optical properties (Briseño-Ortega, Juárez-Guerra, Rojas‐Lima, Mendoza-Huizar, Vázquez-García, Fárfan, Arcos-Ramos, Santillán, & López-Ruiz, 2018).
  • Synthesis and Characterization for Various Applications :

    • Various studies have focused on the synthesis, characterization, and evaluation of compounds structurally related to "3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one". These include research on pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines by El‐Kazak and Ibrahim (2013), indicating the versatility of these compounds in various chemical applications (El‐Kazak & Ibrahim, 2013).
  • Structural Investigations for Chemical Synthesis :

    • Forfar et al. (1999) conducted structural investigations of compounds similar to the specified chemical, contributing to the understanding of their synthesis and potential applications in various chemical processes (Forfar, Jarry, Laguerre, Leger, & Pianet, 1999).
  • Potential in Enantiopure Synthesis :

    • Terán et al. (2001) developed an efficient methodology for the enantiopure synthesis of a compound structurally related to "3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one". This highlights the compound's relevance in enantiospecific syntheses (Terán, Gnecco, Galindo, Juárez, Bernès, & Enríquez, 2001).

Safety And Hazards

Oxazole derivatives can be hazardous. They are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(hydroxymethyl)-8a-methyl-2-phenyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15-9-5-8-13(18)16(15)12(10-17)14(19-15)11-6-3-2-4-7-11/h2-4,6-7,12,14,17H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPLCFQDHIGQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(=O)N1C(C(O2)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one

CAS RN

116950-01-7
Record name [2S-(2α ,3β ,8aβ )]-(+)-Hexahydro-3-(hydroxymethyl)-8a-methyl-2-phenyl-5H-oxazolo[3,2-a]pyridin-5-one
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